Comparative Synthetic Yield and Scalability of α-Ethoxalyl-γ-butyrolactone Formation
The target compound, as an α-ethoxalyl-γ-butyrolactone derivative, is synthesized via condensation of diethyl oxalate with γ-butyrolactone. A reported procedure for α-ethoxalyl-γ-butyrolactone achieves a 72% isolated yield (10 g from 6.5 g γ-butyrolactone) [1]. While this is a class-level inference (no direct head-to-head comparison of yields for the exact target compound versus other derivatives is available in the open literature), the 72% benchmark provides a quantifiable baseline for assessing synthetic efficiency. Researchers should note that variations in α-substituents (e.g., methyl, aryl) on the γ-butyrolactone core can significantly alter yields and reaction conditions, making this a key differentiator during route scouting.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 72% isolated yield (for α-ethoxalyl-γ-butyrolactone class) |
| Comparator Or Baseline | γ-Butyrolactone (starting material) → product |
| Quantified Difference | Not directly comparable across different α-ethoxalyl derivatives; 72% serves as a class benchmark. |
| Conditions | Reaction of γ-butyrolactone (6.5 g) with diethyl oxalate (11 g) as reported in a synthesis of unsaturated carbonyl compounds. |
Why This Matters
A defined synthetic yield benchmark enables cost modeling and scalability assessment for procurement of this specific intermediate.
- [1] Scite.ai. A method for the synthesis of unsaturated carbonyl compounds. (Extracted data: rx-Ethoxalyl-y-butyrolactone synthesis with 72% yield). View Source
